2-(4-Bromophenyl)ethanethiol
Description
2-(4-Bromophenyl)ethanethiol is an organosulfur compound characterized by an ethanethiol backbone (-CH2-CH2-SH) substituted with a 4-bromophenyl group at the β-position. Its molecular formula is C8H9BrS, with a molar mass of 217.13 g/mol. The bromine atom on the aromatic ring imparts electron-withdrawing effects, influencing the compound’s reactivity, acidity, and solubility.
Key properties inferred from its structure:
- Acidity: The electron-withdrawing bromine increases the acidity of the thiol (-SH) group compared to unsubstituted ethanethiol (pKa ~10 vs. ~11).
- Solubility: Likely low polarity due to the aromatic bromophenyl group, favoring solubility in organic solvents like dichloromethane or ethyl acetate.
- Reactivity: The thiol group can participate in disulfide bond formation, metal coordination, or alkylation reactions.
Properties
IUPAC Name |
2-(4-bromophenyl)ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIKGSVHPGXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311996 | |
| Record name | 4-Bromobenzeneethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88999-92-2 | |
| Record name | 4-Bromobenzeneethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88999-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzeneethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)ethanethiol typically involves the reaction of 4-bromobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylethanethiol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium thiolate or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethanethiol.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
2-(4-Bromophenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethanethiol group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
2-(N,N-Dimethylamino)ethanethiol (CAS 108-02-1)
- Molecular Formula : C4H11NS
- Molar Mass : 105.20 g/mol
- Substituent: Electron-donating dimethylamino (-N(CH3)2) group.
- Key Differences: The dimethylamino group reduces thiol acidity (higher pKa) compared to 2-(4-bromophenyl)ethanethiol. Enhanced solubility in polar solvents due to the amino group’s basicity. Applications: Intermediate in pharmaceuticals or chelating agents .
2-(Phenylthio)Ethanethiol (CAS 17109-66-9)
- Molecular Formula : C8H10S2
- Molar Mass : 170.29 g/mol
- Substituent : Phenylthio (-S-C6H5) group.
- Key Differences: Dual sulfur atoms enable redox reactivity (e.g., disulfide formation) and nucleophilic substitution. Lower molar mass and absence of bromine reduce steric hindrance and electron-withdrawing effects compared to the bromophenyl derivative. Applications: Potential use in polymer crosslinking or catalysis .
4-Bromophenol Derivatives
- Example: 2-(1-Adamantyl)-4-bromophenol ().
- Functional Group: Phenolic -OH vs. thiol (-SH).
- Key Differences: Phenolic derivatives exhibit higher acidity (pKa ~9–10) than thiols but lower nucleophilicity. Bulky adamantyl groups () reduce solubility and alter steric interactions compared to ethanethiol-based compounds .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molar Mass (g/mol) | Substituent | Key Properties |
|---|---|---|---|---|
| This compound | C8H9BrS | 217.13 | 4-Bromophenyl | High acidity, low polarity |
| 2-(N,N-Dimethylamino)ethanethiol | C4H11NS | 105.20 | Dimethylamino | Basic, polar solvent solubility |
| 2-(Phenylthio)Ethanethiol | C8H10S2 | 170.29 | Phenylthio | Redox-active, moderate steric hindrance |
| 2-(1-Adamantyl)-4-bromophenol | C16H19BrO | 331.23 | Adamantyl, bromophenyl | High steric bulk, low solubility |
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (e.g., -Br) :
- Electron-Donating Groups (e.g., -N(CH3)2) :
- Sulfur-Containing Substituents (e.g., -S-C6H5) :
- Promote disulfide bond formation and participation in redox cycles.
- Introduce steric and electronic effects distinct from halogenated analogs .
Biological Activity
2-(4-Bromophenyl)ethanethiol, with the molecular formula CHBrS, is an organic compound characterized by a bromine atom attached to a phenyl ring linked to an ethanethiol group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
The presence of the bromine atom and the thiol group in this compound contributes to its unique reactivity profile. The compound can undergo several chemical transformations, including:
- Oxidation : It can be oxidized to form sulfoxides or sulfones.
- Reduction : The bromine atom can be reduced to a hydrogen atom, yielding phenylethanethiol.
- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The mechanism of action primarily involves the compound's interaction with various molecular targets, including enzymes and receptors. It is hypothesized that this compound may inhibit enzymatic activity by forming covalent bonds with active site residues, thereby obstructing substrate access.
Enzyme Inhibition
The compound has been explored for its role in enzyme inhibition. Thiols are known to interact with cysteine residues in enzymes, leading to inhibition. For example, studies have demonstrated that certain thiols can inhibit proteases and other enzymes critical for pathogen survival. This suggests that this compound could serve as a lead compound for developing enzyme inhibitors in therapeutic applications .
Case Studies
-
Study on Antimicrobial Activity :
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various thiol compounds. While this compound was not directly tested, related compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating a potential for further exploration of this compound . -
Enzyme Inhibition Research :
Another research effort focused on the inhibition of cysteine proteases by thiol derivatives. The findings suggested that modifications to the thiol group could enhance binding affinity and inhibitory potency. This highlights the potential for this compound as a scaffold for developing more potent enzyme inhibitors .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; antimicrobial properties |
| Phenylethanethiol | Structure | Less reactive; limited biological activity |
| 4-Bromobenzyl chloride | Structure | Precursor; higher reactivity in substitutions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
